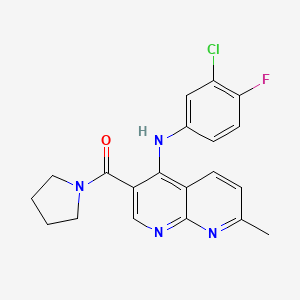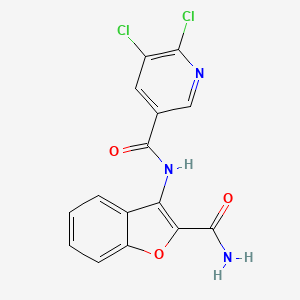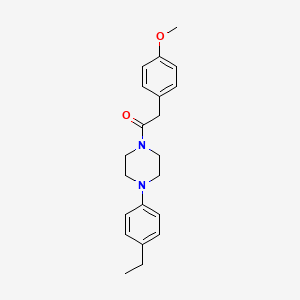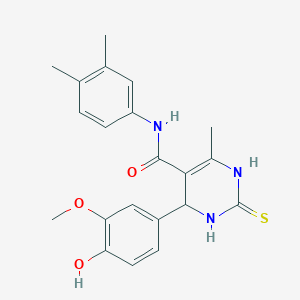
(4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an amine group, a naphthyridine group, and a pyrrolidine group. The presence of these groups suggests that the compound could have a variety of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as amine coupling, cyclization, and functional group transformations .Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a naphthyridine ring and a pyrrolidine ring. These rings are likely to contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the amine group could participate in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of multiple rings could increase its stability, while the presence of polar functional groups could influence its solubility .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has highlighted the synthesis and crystal structure of compounds with structural elements resembling the compound . For instance, studies involving the synthesis and structural analysis of boric acid ester intermediates with benzene rings, confirmed through techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, provide a basis for understanding how similar compounds can be synthesized and analyzed. These methods and the insights gained from the conformational analysis and density functional theory (DFT) calculations can be applicable in the exploration of "(4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone" for potential applications in materials science or medicinal chemistry (Huang et al., 2021).
Pharmacological Research
Another area of research involves the pharmacological applications of compounds acting on specific receptors, which could provide insights into potential therapeutic uses. For example, studies on compounds acting as high-efficacy 5-HT1A receptor agonists show significant potential in pain management and treatment of neuropathic pain conditions. This suggests that structurally related compounds might also be explored for their pharmacological effects in similar therapeutic areas (Colpaert et al., 2004).
Formulation and Drug Delivery
Research on the development of precipitation-resistant solution formulations for poorly water-soluble compounds can offer valuable insights into the formulation strategies that could be employed for "this compound". These studies aim to improve the bioavailability and therapeutic efficacy of compounds by enhancing their solubility and stability, which is crucial for early toxicology and clinical studies (Burton et al., 2012).
Chemical Transformations and Reactivity
Investigations into the chemistry of organo halogenic molecules and their transformations offer a foundation for understanding the reactivity and potential chemical modifications of halogen-containing compounds. Such studies can provide a pathway for modifying or enhancing the properties of the compound for specific applications, such as in the development of new materials or as intermediates in pharmaceutical synthesis (Zupan et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O/c1-12-4-6-14-18(25-13-5-7-17(22)16(21)10-13)15(11-23-19(14)24-12)20(27)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXCBCZJHSDNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)Cl)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(diethylsulfamoyl)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2724862.png)
![2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724864.png)
![1,3,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2724866.png)

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2724868.png)
![1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724871.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2724873.png)

![2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2724876.png)

![3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2724880.png)
![2-[3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2724881.png)